molecular formula C9H9Br2ClN2 B2361525 6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride CAS No. 2402828-86-6

6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride

Cat. No.: B2361525
CAS No.: 2402828-86-6
M. Wt: 340.44
InChI Key: YQWMHRGRIJQHHA-UHFFFAOYSA-N
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Description

6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride is a heterocyclic compound with significant applications in medicinal chemistry. This compound is characterized by the presence of bromine atoms at positions 6 and 8, and methyl groups at positions 5 and 7 on the imidazo[1,2-a]pyridine ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride typically involves the bromination of 5,7-dimethylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups on the imidazo[1,2-a]pyridine ring system contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and other research fields .

Properties

IUPAC Name

6,8-dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2N2.ClH/c1-5-7(10)6(2)13-4-3-12-9(13)8(5)11;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWMHRGRIJQHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C(=C1Br)C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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